

1-(2-Ethylphenyl)piperazine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Ethylphenyl)piperazine**

Cat. No.: **B1301165**

[Get Quote](#)

Technical Guide: 1-(2-Ethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1-(2-Ethylphenyl)piperazine**, a substituted phenylpiperazine derivative. Phenylpiperazines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with various neurotransmitter receptors. This document details the compound's chemical identity, molecular structure, a representative synthesis protocol, and characteristic analytical data. Furthermore, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway they are known to modulate.

Chemical Identity and Molecular Structure

CAS Number: 40224-10-0[1]

Molecular Formula: C₁₂H₁₈N₂[2]

Molecular Weight: 190.28 g/mol

Molecular Structure

The molecular structure of **1-(2-Ethylphenyl)piperazine** consists of a piperazine ring attached to an ethyl-substituted phenyl group at one of the nitrogen atoms.

SMILES:CCC1=CC=CC=C1N2CCNCC2[2]

InChI:InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3[2]

Physicochemical and Analytical Data

The following table summarizes key physicochemical and predicted analytical data for **1-(2-Ethylphenyl)piperazine**.

Property	Value	Reference
CAS Number	40224-10-0	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[2]
Molecular Weight	190.28	
Predicted ¹ H NMR	See Table 2	
Predicted ¹³ C NMR	See Table 3	

Representative Spectroscopic Data

While specific experimental spectra for **1-(2-Ethylphenyl)piperazine** are not readily available in the public domain, the following tables provide predicted chemical shifts based on the analysis of structurally similar phenylpiperazine derivatives. These values are intended to be representative for characterization purposes.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20-7.00	m	4H	Ar-H
~3.10	t	4H	Piperazine-H
~2.90	t	4H	Piperazine-H
~2.65	q	2H	-CH ₂ -CH ₃
~1.20	t	3H	-CH ₂ -CH ₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~150	Ar-C (C-N)
~138	Ar-C (C-CH ₂ CH ₃)
~127-125	Ar-CH
~53	Piperazine-C
~49	Piperazine-C
~24	-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **1-(2-Ethylphenyl)piperazine**, adapted from established methods for the preparation of N-arylpiperazines. The primary method involves the nucleophilic substitution of an activated aryl halide with piperazine.

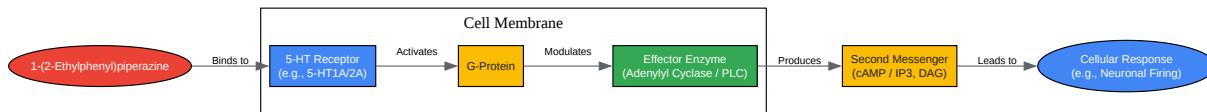
Materials and Reagents

- 1-Fluoro-2-ethylbenzene (or 1-Chloro-2-ethylbenzene)

- Piperazine (anhydrous)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos)
- Strong base (e.g., Sodium tert-butoxide)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Hydrochloric acid (for salt formation, optional)
- Ethyl acetate
- Hexane
- Magnesium sulfate (anhydrous)

Experimental Procedure

- Reaction Setup: A dry, three-necked round-bottom flask is charged with a palladium catalyst and a phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
- Addition of Reagents: Anhydrous toluene (or dioxane), 1-fluoro-2-ethylbenzene, piperazine (as a large excess or with a protecting group strategy for monosubstitution), and a strong base are added to the flask.
- Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.
- Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.


- Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterization: The structure and purity of the final product are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are well-documented for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Their binding to these receptors can elicit a range of downstream signaling events, making them attractive scaffolds for the development of therapeutics for neurological and psychiatric disorders.

Serotonin Receptor Signaling

Many phenylpiperazines act as agonists or antagonists at serotonin receptors, such as the 5-HT_{1A} and 5-HT_{2A} subtypes. The interaction with these receptors can modulate intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

[Click to download full resolution via product page](#)

Caption: Phenylpiperazine interaction with a G-protein coupled serotonin receptor.

Conclusion

1-(2-Ethylphenyl)piperazine is a member of the pharmacologically significant phenylpiperazine class of compounds. This technical guide has provided essential information regarding its chemical identity, structure, and a representative synthetic route. The outlined

analytical data serves as a baseline for its characterization. The exploration of its potential interaction with serotonin receptor signaling pathways highlights the rationale for further investigation of this and related compounds in the context of drug discovery and development. Researchers are encouraged to use the provided information as a foundation for their studies and to develop specific experimental protocols tailored to their research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 2. PubChemLite - 1-(2-ethylphenyl)piperazine (C12H18N2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [1-(2-Ethylphenyl)piperazine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301165#1-2-ethylphenyl-piperazine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com